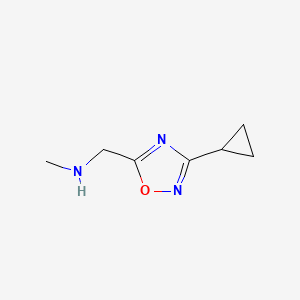
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one" is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities. The thiadiazole moiety, in particular, is a five-membered heterocyclic compound containing both sulfur and nitrogen, which is often found in compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot mode by a relay catalytic cascade reaction involving 5-methoxyisoxazoles with pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Although this method does not directly pertain to the synthesis of the compound , it provides insight into the type of catalytic systems that could potentially be used for synthesizing similar heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of a related compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine, was determined using X-ray diffraction, which crystallized in the monoclinic P21/n space group . This study provides a precedent for the determination of the crystal structure of similar compounds, which could be applicable to the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be quite diverse. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . This indicates that thiadiazole compounds can participate in reactions with different electrophilic reagents to form a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be quite varied. For instance, the study of the imine derivative mentioned earlier included investigations into its electronic and geometric structure using density functional theory and time-dependent density-functional theory . Additionally, the properties of the imine in neutral and protonated forms were investigated using cyclic voltammetry, UV–vis, and 1H NMR spectroscopy, revealing insights into the behavior of such compounds under different conditions . These methods could be applied to the compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one" to determine its physical and chemical properties.
Scientific Research Applications
Synthesis and Characterization
Compounds containing 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one have been synthesized and characterized for various biological activities. For example, novel acridine derivatives, synthesized from related 1,3,4-thiadiazol compounds, were studied for their anti-inflammatory and analgesic activities, showing that specific compounds with chloro and fluoro substituents demonstrated potent activity compared to standard drugs (Kothamunireddy & Galla, 2021).
Anticancer Activity
A series of compounds were synthesized using chitosan-grafted-poly(4-vinylpyridine) as a novel catalyst, displaying promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015). Another study highlighted the synthesis of thiadiazole derivatives exhibiting significant antitubercular and antifungal activities (Syed et al., 2013).
Quantum and Crystallographic Analysis
Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis provided insights into the structural and interactive properties of these compounds (El-Emam et al., 2020).
Antitumor and Antioxidant Evaluation
Novel thiadiazole derivatives were synthesized and evaluated for their antitumor and antioxidant activities, with some compounds showing promising results in cytotoxicity tests and antioxidant assays (Hamama et al., 2013).
Antibacterial Activity
Studies on pyrimidine derivatives indicated that triazole-substituted compounds exhibited higher antibacterial inhibition compared to thiadiazole derivatives, providing insights into their antibacterial efficacy (Andrews et al., 2017).
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-9-3-5-11(6-4-9)18-8-10(7-12(18)19)13-16-17-14(15)20-13/h3-6,10H,2,7-8H2,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGNYWGQHKKRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156259 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |
CAS RN |
1142202-38-7 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)





![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)



